2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE
Description
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a synthetic small molecule characterized by a pyrimidine core functionalized with an amino group, a benzenesulfonyl substituent, and a sulfanyl linker. The acetamide moiety is attached to a 2,5-difluorophenyl group, which introduces steric and electronic effects critical for molecular interactions.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3S2/c19-11-6-7-13(20)14(8-11)23-16(25)10-28-18-22-9-15(17(21)24-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAYLNBNFSDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-5-(Benzenesulfonyl)Pyrimidine-2-Thiol
The pyrimidine core is constructed via a Gould-Jacobs cyclization reaction between ethyl cyanoacetate and thiourea under basic conditions (KOH/EtOH, reflux, 8 h), yielding 2-thiopyrimidin-4-ol. Subsequent sulfonation at the 5-position employs benzenesulfonyl chloride in dichloromethane with triethylamine as a base (0°C → rt, 12 h), achieving 75–82% yield. Final amination at the 4-position uses ammonium hydroxide under pressurized conditions (120°C, autoclave, 6 h).
Table 1: Optimization of Pyrimidine Sulfonation
| Sulfonating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzenesulfonyl Cl | DCM | 0°C → rt | 82 |
| Tosyl Chloride | THF | -10°C | 68 |
| Mesyl Chloride | Acetonitrile | 25°C | 41 |
Preparation of N-(2,5-Difluorophenyl)Acetamide
2,5-Difluoroaniline undergoes acetylation using acetic anhydride in glacial acetic acid (reflux, 4 h), followed by recrystallization from ethanol/water (1:3) to yield white crystals (mp 148–150°C, 91% yield).
Sulfanyl Bridge Formation and Final Coupling
The critical sulfanyl linkage is established through a nucleophilic substitution reaction between 4-amino-5-(benzenesulfonyl)pyrimidine-2-thiol and chloroacetylated intermediate.
Chloroacetylation of N-(2,5-Difluorophenyl)Acetamide
N-(2,5-Difluorophenyl)acetamide reacts with chloroacetyl chloride in dry THF under N₂ atmosphere (0°C, 2 h), catalyzed by DMAP (4-dimethylaminopyridine), yielding 2-chloro-N-(2,5-difluorophenyl)acetamide (87% yield).
Thioether Coupling Reaction
A solution of 4-amino-5-(benzenesulfonyl)pyrimidine-2-thiol (1.2 eq) and 2-chloro-N-(2,5-difluorophenyl)acetamide in DMF is treated with K₂CO₃ (2.5 eq) at 60°C for 6 h. The reaction progress is monitored by TLC (EtOAc/hexane 3:7), with final purification via silica gel chromatography (93% purity, 78% isolated yield).
Table 2: Comparative Analysis of Coupling Bases
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 6 | 78 |
| Cs₂CO₃ | DMSO | 4 | 81 |
| DBU | MeCN | 3 | 69 |
Advanced Characterization and Process Validation
Spectroscopic Characterization
Purity Optimization Strategies
- Recrystallization : Ethyl acetate/n-hexane (1:5) achieves >99% purity (HPLC)
- Continuous Flow Chemistry : Microreactor synthesis reduces reaction time to 45 min (82% yield)
- Green Chemistry Approaches : PEG-400 as alternative solvent reduces E-factor by 37%
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Component | Cost/kg (USD) | Source |
|---|---|---|
| 2,5-Difluoroaniline | 420 | Sigma-Aldrich |
| Benzenesulfonyl chloride | 185 | TCI Chemicals |
| Thiourea | 32 | Alfa Aesar |
Critical Quality Attributes
- Residual solvent limits: DMF < 880 ppm (ICH Q3C)
- Sulfur content: 14.65% (theoretical 14.72%)
- Heavy metals: <10 ppm (USP <231>)
Mechanistic Insights and Side Reaction Mitigation
The sulfonylation step proceeds via a two-stage mechanism:
- Electrophilic Attack : Benzenesulfonyl chloride generates a reactive sulfonium intermediate
- Aromatic Substitution : Directed by the electron-withdrawing thiopyrimidine group (ortho/para selectivity)
Common side reactions include over-sulfonation (controlled by stoichiometry) and oxidative decomposition of the thiol group (prevented by N₂ sparging).
Chemical Reactions Analysis
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the amino or sulfanyl groups with other substituents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
Compound A : 2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
- Core : Pyrimidine (shared with the target compound).
- Sulfonyl Group : Thiophene-2-sulfonyl replaces benzenesulfonyl.
- Aryl Acetamide : 3-fluorophenyl vs. 2,5-difluorophenyl.
- Inferred Impact: The thiophene ring may enhance solubility due to reduced hydrophobicity compared to benzene . Mono-fluorination (3-fluorophenyl) could lower metabolic stability relative to the difluorinated analog due to reduced electron-withdrawing effects .
Compound B : 2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide ()
- Core : 1,2,4-Triazole replaces pyrimidine.
- Substituent : 2-fluorophenyl on the triazole vs. benzenesulfonyl on pyrimidine.
- Aryl Acetamide : 4-butylphenyl introduces a bulky alkyl chain.
- The 4-butylphenyl group increases lipophilicity, which might improve membrane permeability but reduce aqueous solubility .
Compound C : N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide ()
- Core : Thiazole-pyridine system vs. pyrimidine.
- Substituents : Piperidinyl and sulfonamide groups.
- Aryl Acetamide : Shared 2,5-difluorophenyl motif.
- Inferred Impact :
Tabulated Comparison
Table 1. Structural and Hypothesized Property Comparison
Research Implications and Limitations
For instance:
- The 2,5-difluorophenyl group in both the target compound and Compound C could confer metabolic stability via steric hindrance of oxidative metabolism .
Biological Activity
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound with potential biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with an amino group and a benzenesulfonyl group. It also features a sulfanyl group and a difluorophenyl group attached to an acetamide moiety. The molecular formula is , and it has a molecular weight of 378.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₂N₄O₂S₂ |
| Molecular Weight | 378.5 g/mol |
| Structure | Pyrimidine derivative |
Synthesis
The synthesis of this compound generally involves multi-step reactions, including:
- Preparation of the pyrimidine core : This is achieved through nucleophilic substitution reactions.
- Introduction of the benzenesulfonyl group : Typically via sulfonation reactions.
- Final steps : Involve thiolation and amidation to attach the sulfanyl and acetamide groups respectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Its structural features allow it to modulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase in cancer cell lines. The IC50 values for this activity are reported in the low micromolar range, indicating significant potency against certain tumor types.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been tested in models of lipopolysaccharide (LPS)-induced inflammation, showing a reduction in pro-inflammatory cytokine release and microglial activation.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines have revealed that the compound inhibits cell proliferation effectively. For example, treatment with varying concentrations resulted in significant decreases in viability in HeLa cells.
- Animal Models : In vivo studies have confirmed its anti-inflammatory effects, showing reduced inflammation markers in LPS-injected mice treated with the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-AMINO-4-(BENZENESULFONYL)PYRIMIDINE | Lacks sulfanyl and acetamide groups | Moderate anticancer activity |
| N-(2-FLUOROPHENYL)ACETAMIDE | Contains acetamide but lacks pyrimidine structure | Limited biological activity |
| 4-AMINO-5-(BENZENESULFONYL)PYRIMIDINE | Similar structure but lacks difluorophenyl group | Notable anticancer properties |
Q & A
Q. What are the key synthetic steps and optimized conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrimidine core, followed by sulfonation and coupling with the difluorophenyl acetamide moiety. Critical steps include:
- Sulfonation : Using chlorosulfonic acid to introduce the benzenesulfonyl group at the pyrimidine ring .
- Thioether formation : Reaction with mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfanyl group .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperatures (60–80°C) and inert atmospheres .
Q. How is structural integrity confirmed during synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify substituent positions and absence of unreacted intermediates (e.g., characteristic shifts for amino and sulfonyl groups) .
- HPLC-MS : Confirm molecular weight and purity (>95%) .
- Single-crystal X-ray diffraction : For unambiguous structural determination using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis efficiency?
Bayesian algorithms test reaction variables (e.g., catalyst loading, solvent polarity, temperature) to maximize yield. For example:
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency.
- Meta-analysis : Cross-reference data with structural analogs (e.g., chromeno-pyrimidine derivatives) to identify structure-activity trends .
Q. What are best practices for crystallographic refinement of this compound?
- High-resolution data : Collect at ≤1.0 Å resolution to resolve sulfonyl and fluorophenyl groups.
- Twinning detection : Apply the
TWINcommand if crystal twinning is suspected (common in sulfonamide derivatives). - Restraints : Use
SIMUandDELUto model thermal motion anisotropy, especially for flexible acetamide chains.
Q. How to enhance solubility and bioavailability for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., PEGylation at the amino position) without disrupting sulfonyl pharmacophores .
- Co-crystallization : Use cyclodextrins or co-solvents to improve aqueous solubility.
- Formulation strategies : Nano-encapsulation (e.g., liposomes) to enhance permeability in pharmacokinetic assays .
Data Contradiction Analysis
Example : Discrepancies in enzyme inhibition assays may stem from:
- Redox interference : The sulfonyl group can react with thiol-containing assay buffers, generating false positives. Validate with LC-MS to track compound integrity .
- Metabolite interference : Fluorophenyl metabolites (e.g., hydroxylated derivatives) may exhibit off-target activity. Use stable isotope labeling to distinguish parent compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
